1H-Pyrrole, 4-iodo-2-(methylsulfonyl)-

Physicochemical Property pKa Medicinal Chemistry

4-Iodo-2-(methylsulfonyl)-1H-pyrrole (CAS 918487-84-0) offers a unique difunctional pyrrole core. The 2-methylsulfonyl group strongly polarizes the ring, lowering pKa and enhancing N-H acidity for selective functionalization. The 4-iodo group is an ideal vector for Pd-catalyzed cross-couplings, enabling efficient divergent synthesis of complex 2,4-disubstituted pyrroles for kinase inhibitor and DEL programs.

Molecular Formula C5H6INO2S
Molecular Weight 271.07
CAS No. 918487-84-0
Cat. No. B2902529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrole, 4-iodo-2-(methylsulfonyl)-
CAS918487-84-0
Molecular FormulaC5H6INO2S
Molecular Weight271.07
Structural Identifiers
SMILESCS(=O)(=O)C1=CC(=CN1)I
InChIInChI=1S/C5H6INO2S/c1-10(8,9)5-2-4(6)3-7-5/h2-3,7H,1H3
InChIKeyRWLIUBXWGLSMFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrrole, 4-iodo-2-(methylsulfonyl)- (CAS 918487-84-0): A Difunctional Building Block for Medicinal Chemistry and DEL Synthesis


1H-Pyrrole, 4-iodo-2-(methylsulfonyl)- (CAS 918487-84-0) is a heterocyclic building block characterized by a pyrrole core substituted at the 2-position with a methylsulfonyl group and at the 4-position with an iodine atom. The molecular formula is C5H6INO2S with a molecular weight of 271.08 g/mol . This difunctional scaffold is distinct from other pyrrole building blocks as it integrates a strong electron-withdrawing group (methylsulfonyl) and a reactive halogen handle (iodo) on the same ring. This combination is particularly valuable for preparing multisubstituted pyrroles, which are common motifs in kinase inhibitors and other pharmaceutical agents [1].

1H-Pyrrole, 4-iodo-2-(methylsulfonyl)- (918487-84-0): Why Analog Substitution Carries Significant Synthetic Risk


Substituting 1H-Pyrrole, 4-iodo-2-(methylsulfonyl)- with simpler, mono-functional analogs (e.g., 4-iodopyrrole or 2-methylsulfonylpyrrole) fundamentally alters the synthetic utility and physicochemical properties of the starting material. The presence of the strongly electron-withdrawing methylsulfonyl group at the 2-position deactivates the ring and polarizes electron density, which is predicted to lower the pKa of the pyrrole N-H by several orders of magnitude compared to unsubstituted pyrrole (pKa ~17.5) . This significantly impacts the compound's solubility, reactivity under basic conditions, and its behavior in N-alkylation or metal-catalyzed reactions. Furthermore, the 4-iodo substituent is a critical vector for divergent synthesis via cross-coupling, enabling the construction of complex 2,4-disubstituted pyrroles in a manner that cannot be replicated by a bromo or chloro analog with the same level of efficiency [1].

1H-Pyrrole, 4-iodo-2-(methylsulfonyl)- (918487-84-0): Quantifiable Physicochemical Differentiation vs. Analogs


Enhanced N-H Acidity via 2-Methylsulfonyl Substitution: A Quantitative Comparison

The methylsulfonyl group at the 2-position exerts a strong electron-withdrawing effect, significantly increasing the acidity of the pyrrole N-H proton. This is a key parameter for predicting solubility and reactivity in protic solvents. The predicted pKa of 1H-Pyrrole, 4-iodo-2-(methylsulfonyl)- is 12.51±0.50 , which is substantially more acidic than the pKa of the unsubstituted pyrrole core (approximately 17.5) [1]. This difference in acidity means the target compound will be more readily deprotonated under milder basic conditions, a critical consideration for N-alkylation or acylation steps in a synthetic sequence.

Physicochemical Property pKa Medicinal Chemistry Scaffold Optimization

Lipophilicity Tuning: LogP Comparison with Non-Iodinated Sulfonylpyrrole Analogs

The presence of the heavy iodine atom at the 4-position significantly increases the compound's lipophilicity relative to its non-halogenated counterpart. The reported LogP for 1H-Pyrrole, 4-iodo-2-(methylsulfonyl)- is 1.0228 . In contrast, the LogP for the non-iodinated analog, 2-methylsulfonyl-1H-pyrrole, is predicted to be substantially lower (ALogP ~0.2) [1]. This increase in LogP (Δ > 0.8) is substantial and will affect the compound's behavior in biphasic reactions, chromatographic purification, and the pharmacokinetic profile of any derived lead molecules.

Lipophilicity LogP ADME Property Drug Design

Superior Reactivity of 4-Iodo Substituent in Palladium-Catalyzed Cross-Coupling Reactions

The 4-iodo substituent is a superior leaving group for palladium-catalyzed cross-coupling reactions compared to its bromo or chloro analogs. This is a well-established principle in organometallic chemistry [1]. Studies on related 4-iodopyrrole systems demonstrate that the iodo group facilitates efficient Suzuki-Miyaura and Sonogashira couplings under mild conditions, enabling the rapid synthesis of complex 2,4-disubstituted pyrroles [2]. While no direct comparative kinetic data exists for this specific compound, the class-level inference is that the C-I bond's lower bond dissociation energy leads to faster oxidative addition with Pd(0) catalysts, resulting in higher yields and broader substrate scope.

Cross-Coupling Suzuki-Miyaura Sonogashira C-C Bond Formation

1H-Pyrrole, 4-iodo-2-(methylsulfonyl)- (918487-84-0): High-Impact Application Scenarios Based on Evidence


Synthesis of 2,4-Disubstituted Pyrrole Libraries for DNA-Encoded Library (DEL) Technology

This compound is an ideal substrate for constructing DNA-encoded libraries (DELs) of multisubstituted pyrroles. Its robust 4-iodo handle is compatible with on-DNA Suzuki coupling reactions [1], while the 2-methylsulfonyl group can serve as a latent functional handle or be used to modulate the physicochemical properties of the final library members, as suggested by its distinct pKa and LogP profile . The combination of an orthogonal reactive site (iodo) and a property-modulating group (sulfonyl) in a single, compact building block is highly advantageous for DEL synthesis, enabling the exploration of diverse chemical space around the pyrrole pharmacophore.

Divergent Synthesis of Kinase Inhibitor Analogs via Stepwise Functionalization

The pyrrole core is a privileged scaffold in kinase drug discovery. This compound enables a divergent synthetic strategy where the 4-iodo group is first used for a Pd-catalyzed cross-coupling to introduce an aryl or heteroaryl moiety (a common feature in kinase inhibitors like Sunitinib). Subsequently, the increased N-H acidity due to the 2-methylsulfonyl group (ΔpKa ≈ -5 units relative to unsubstituted pyrrole) [1] allows for selective N-alkylation or acylation under mild conditions without affecting the newly installed C4-substituent. This stepwise, chemoselective functionalization is a powerful approach for generating focused libraries of analogs.

Construction of Polarized Pyrrole Cores for Optimizing Ligand-Target Interactions

The strong electron-withdrawing nature of the methylsulfonyl group polarizes the pyrrole ring, which can be leveraged to fine-tune non-covalent interactions with a biological target. The predicted increase in lipophilicity (ΔLogP > +0.8) contributed by the 4-iodo atom [1] can be strategically used to improve membrane permeability, while the polarized ring may enhance π-stacking or hydrogen-bonding interactions with aromatic residues in a protein's active site. This compound allows medicinal chemists to systematically probe both the electronic and steric requirements of a binding pocket from a single starting point.

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